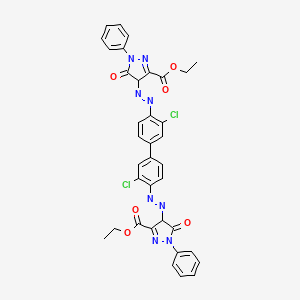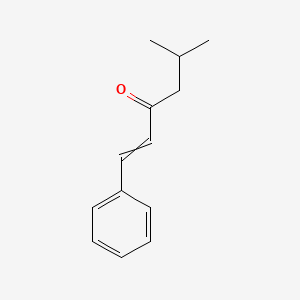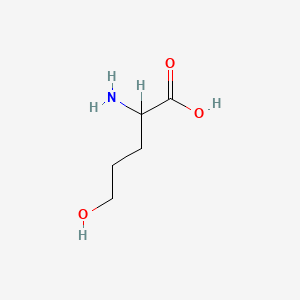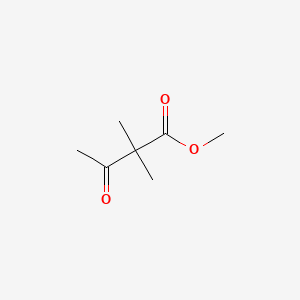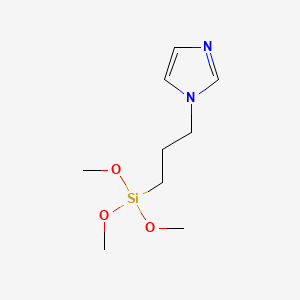
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole
描述
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole: is an organosilicon compound with the molecular formula C₉H₁₈N₂O₃Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of an imidazole ring attached to a trimethoxysilylpropyl group, which imparts both organic and inorganic characteristics to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One practical method involves the alkylation of sodium imidazolyl, obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an efficiency of approximately 82% .
Industrial Production Methods: In industrial settings, the production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as vacuum distillation, are common in industrial production to ensure high-quality output.
化学反应分析
Types of Reactions: 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of polymeric structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.
Major Products:
Substitution Reactions: Products include various substituted imidazole derivatives.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Polymeric siloxanes.
科学研究应用
1-(3-(Trimethoxysilyl)propyl)-1H-imidazole finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of immobilized ionic liquids and functionalized oxide particles.
Biology: Utilized in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Applied in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole primarily involves its ability to form covalent bonds with surfaces and molecules. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and the creation of hybrid organic-inorganic materials. The imidazole ring can also participate in coordination chemistry, interacting with metal ions and other molecules to form stable complexes.
相似化合物的比较
- N-(Trimethoxysilylpropyl)amine
- N-(Trimethoxysilylpropyl)ethylenediamine
- N-(Trimethoxysilylpropyl)urea
Comparison: 1-(3-(Trimethoxysilyl)propyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts additional chemical reactivity and coordination capabilities compared to similar compounds. The imidazole ring can participate in hydrogen bonding and metal coordination, enhancing its utility in various applications. In contrast, compounds like N-(Trimethoxysilylpropyl)amine and N-(Trimethoxysilylpropyl)ethylenediamine lack this aromatic ring, limiting their reactivity and coordination potential.
属性
IUPAC Name |
3-imidazol-1-ylpropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3Si/c1-12-15(13-2,14-3)8-4-6-11-7-5-10-9-11/h5,7,9H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFKTIQXYJAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1C=CN=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072175 | |
| Record name | 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-51-3 | |
| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(Trimethoxysilylpropyl)imidazole interact with the Zr-MOF and what are the downstream effects on the emulsion?
A1: N-(Trimethoxysilylpropyl)imidazole (C3im) is grafted onto the Zr-MOF surface. [] This modification introduces imidazole groups onto the MOF, altering its surface properties. Specifically, the imidazole groups provide sites for reversible CO2 capture. Upon exposure to CO2, the imidazole groups react with CO2, leading to a change in the wettability of the MOF. This change in wettability affects the emulsion stability, allowing for CO2-triggered switching between emulsification and demulsification. []
Q2: How does the reversible CO2 capture by the modified Zr-MOF contribute to the sustainability of the chemical process?
A2: The reversible CO2 capture by the C3im-modified Zr-MOF enables both the emulsification and demulsification processes to be controlled by simply alternating between a CO2 and N2 atmosphere at room temperature. [] This eliminates the need for harsh chemicals or high temperatures for emulsion separation, making the process more environmentally friendly and cost-effective. Additionally, the MOF itself can be easily recovered and reused, further contributing to the sustainability of the process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






